Technical Guide: Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate
Technical Guide: Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate
This technical guide provides a comprehensive analysis of Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate (CAS 1463-52-1), a critical intermediate in the synthesis of nitrogen-containing heterocyclic pharmaceuticals.
Core Identity & Pharmacophore Analysis
Abstract Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate is an unsaturated ester formed via the Knoevenagel condensation of N-benzyl-4-piperidone and ethyl cyanoacetate. As a functionalized piperidine derivative, it serves as a strategic "branch point" intermediate. Its exocyclic double bond and dual electron-withdrawing groups (cyano and ester) make it highly reactive toward reduction, Michael additions, and cyclization, facilitating the synthesis of diverse therapeutic agents including antihistamines, serotonin antagonists, and analgesics.
Chemical Identity & Physical Properties[1][2][3][4][5]
| Property | Data |
| Chemical Name | Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate |
| CAS Number | 1463-52-1 |
| Molecular Formula | C₁₇H₂₀N₂O₂ |
| Molecular Weight | 284.35 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 64–67 °C |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; limited solubility in water |
| Key Functional Groups |
Synthesis & Reaction Mechanism
The industrial and laboratory standard for synthesizing this compound is the Knoevenagel Condensation . This reaction involves the nucleophilic addition of an active methylene compound (ethyl cyanoacetate) to a carbonyl group (N-benzyl-4-piperidone), followed by dehydration.
2.1 Mechanistic Pathway
The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium acetate) and an acid co-catalyst (acetic acid) to buffer the pH and facilitate elimination.
-
Deprotonation: The base deprotonates the
-carbon of ethyl cyanoacetate, forming a resonance-stabilized enolate. -
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the piperidone.
-
Proton Transfer: The resulting alkoxide is protonated to form a
-hydroxy intermediate (aldol-like adduct). -
Elimination (Dehydration): Spontaneous elimination of water occurs, driven by the formation of the conjugated
-system (the ylidene bond).
2.2 Visualization: Knoevenagel Mechanism
Figure 1: Step-wise mechanism of the Knoevenagel condensation forming the target ylidene.
Experimental Protocol
Objective: Synthesis of Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate on a 50 mmol scale.
3.1 Materials
-
N-Benzyl-4-piperidone (9.46 g, 50 mmol)
-
Ethyl cyanoacetate (5.65 g, 50 mmol)
-
Ammonium acetate (0.38 g, 5 mmol) - Catalyst
-
Acetic acid (1.5 mL) - Co-catalyst
-
Toluene (100 mL) - Solvent
-
Dean-Stark apparatus
3.2 Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add N-benzyl-4-piperidone, ethyl cyanoacetate, and toluene to the flask.
-
Catalysis: Add ammonium acetate and acetic acid.
-
Reflux: Heat the mixture to vigorous reflux (approx. 110-115 °C). Water generated during the reaction will azeotrope with toluene and collect in the Dean-Stark trap.
-
Checkpoint: Monitor the water volume. Reaction is complete when water evolution ceases (approx. 3-5 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water (2 x 50 mL), saturated NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous MgSO₄ and filter.
-
-
Purification: Concentrate the solvent under reduced pressure (rotary evaporator). The residue will often crystallize upon standing or trituration with cold ethanol/hexane.
-
Yield: Typical yields range from 85% to 95%.
-
3.3 Optimization Table
| Variable | Condition | Outcome | Recommendation |
| Solvent | Ethanol (Reflux) | Slower rate, no water removal | Use for small scale only |
| Solvent | Toluene (Azeotropic) | High yield, drives equilibrium | Preferred for scale-up |
| Catalyst | Piperidine | Good yield, basic residues | Requires acid wash |
| Catalyst | NH₄OAc / AcOH | Excellent yield, mild conditions | Preferred |
Applications in Drug Discovery
This intermediate is a versatile "scaffold builder."[1] The exocyclic double bond is the key handle for diversification.
4.1 Reduction to 4-Substituted Piperidines
The most common downstream transformation is the catalytic hydrogenation of the double bond.
-
Reaction: H₂ / Pd-C or NaBH₄ reduction.
-
Product: Ethyl 2-(1-benzylpiperidin-4-yl)-2-cyanoacetate.[2][3][4]
-
Utility: Decarboxylation of this reduced product yields (1-benzylpiperidin-4-yl)acetonitrile or acetic acid derivatives, which are precursors to:
-
Indoramin (Alpha-blocker)
-
Icoduline (Analgesic/Antitussive)
-
Various Antihistamines requiring a piperidine-CH₂-R linker.
-
4.2 Michael Addition & Spirocycles
The electron-deficient double bond accepts nucleophiles (Michael donors), allowing for the construction of spiro-piperidine systems found in neurokinin antagonists and specialized GPCR ligands.
4.3 Workflow: From Intermediate to API Precursors
Figure 2: Divergent synthetic pathways utilizing the target intermediate.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Cyanide Risk: While the cyano group is covalently bonded, thermal decomposition or strong acid hydrolysis can theoretically release toxic byproducts. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place (2-8 °C preferred) under inert atmosphere to prevent slow hydrolysis or oxidation.
References
-
Sigma-Aldrich. Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate Product Sheet.Link
-
ChemicalBook. CAS 1463-52-1 Technical Data & Suppliers.Link
-
ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate (Mechanism Analog).Link
-
SciELO. Improved Knoevenagel Condensation Protocol for Cyanoacrylates.Link
-
PubChem. Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate Compound Summary.Link
